molecular formula C5H8K2N2S4 B7777599 Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide

Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide

Cat. No.: B7777599
M. Wt: 302.6 g/mol
InChI Key: RIYRMVRDDYCFGP-UHFFFAOYSA-L
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Description

Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide is a complex organosulfur compound known for its unique chemical properties and potential applications in various scientific fields. This compound features multiple sulfur atoms and a carbamothioyl group, which contribute to its reactivity and versatility in chemical reactions.

Properties

IUPAC Name

dipotassium;N-[3-(sulfidocarbothioylamino)propyl]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S4.2K/c8-4(9)6-2-1-3-7-5(10)11;;/h1-3H2,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYRMVRDDYCFGP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=S)[S-])CNC(=S)[S-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8K2N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopropylamine and carbon disulfide.

    Reaction with Carbon Disulfide: 3-aminopropylamine is reacted with carbon disulfide under controlled conditions to form an intermediate compound.

    Formation of Carbamothioyl Group: The intermediate is then treated with potassium hydroxide to introduce the carbamothioyl group.

    Final Product Formation: The final step involves the addition of dipotassium sulfide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to simpler thiol-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Various substituted organosulfur compounds.

Scientific Research Applications

Chemistry

In chemistry, Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide is used as a reagent for synthesizing other sulfur-containing compounds

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with thiol groups in proteins makes it useful for investigating protein function and structure.

Medicine

In medicine, there is interest in its potential therapeutic applications. The compound’s reactivity with biological thiols suggests it could be used in drug development, particularly for targeting diseases involving oxidative stress and thiol-disulfide balance.

Industry

Industrially, this compound is explored for its use in the production of specialty chemicals and materials. Its sulfur content makes it valuable in the manufacture of rubber additives, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism by which Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide exerts its effects involves its interaction with thiol groups in proteins and other biomolecules. The compound can form disulfide bonds, leading to changes in protein structure and function. This reactivity is crucial for its applications in biochemical research and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium ethylxanthate
  • Dipotassium dimethyldithiocarbamate
  • Dipotassium diethyldithiophosphate

Uniqueness

Compared to these similar compounds, Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide is unique due to its specific structure, which includes a carbamothioyl group and multiple sulfur atoms

Biological Activity

Overview of Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide

This compound is a compound that may exhibit various biological activities due to its structural components, which include sulfanilamide and carbamothioyl groups. These functional groups are often associated with antimicrobial and anti-inflammatory properties.

Chemical Structure

The compound's structure can be broken down as follows:

  • Dipotassium : Indicates the presence of potassium ions, which may influence solubility and biological interactions.
  • Sulfanidyl : Suggests potential antibacterial properties, as sulfanilamide derivatives are known for their use in treating bacterial infections.
  • Carbamothioyl : This group may contribute to the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing sulfanilamide structures often possess antimicrobial activity. Sulfanilamides inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial reproduction. This mechanism is crucial in the development of antibiotics like sulfa drugs.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. The presence of thiol groups can modulate inflammatory responses, potentially making this compound useful in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated various sulfanilamide derivatives against common bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, supporting the potential use of similar compounds in clinical settings.
  • Inflammation Modulation :
    • Research published in Pharmacology Reports demonstrated that thiol-containing compounds could reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may have therapeutic potential in inflammatory diseases.
  • Synergistic Effects :
    • A study explored the synergistic effects of combining sulfonamide compounds with other antibiotics. The findings revealed enhanced antibacterial efficacy, indicating that this compound might be effective when used alongside other antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of folic acid synthesisJournal of Antimicrobial Chemotherapy
Anti-inflammatoryModulation of cytokine productionPharmacology Reports
Synergistic effectsEnhanced efficacy with antibioticsStudy on sulfonamide combinations

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